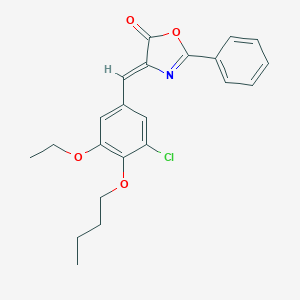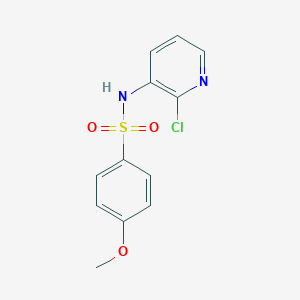
2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a chlorophenoxy group and a dimethylpyridinyl group attached to an acetamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 4-chlorophenoxyacetic acid is then reacted with 4,6-dimethyl-2-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired acetamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated reactors, and stringent purification processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.
Reduction: Reduction reactions could target the carbonyl group of the acetamide.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible use in the development of new materials or as an intermediate in chemical synthesis.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
2-(4-chlorophenoxy)acetamide: Lacks the pyridine ring, potentially less complex in its interactions.
N-(4,6-dimethylpyridin-2-yl)acetamide: Lacks the chlorophenoxy group, which might reduce its reactivity in certain reactions.
Uniqueness
2-(4-chlorophenoxy)-N-(4,6-dimethyl-2-pyridinyl)acetamide is unique due to the presence of both the chlorophenoxy and dimethylpyridinyl groups, which can confer distinct chemical and biological properties.
特性
分子式 |
C15H15ClN2O2 |
|---|---|
分子量 |
290.74g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(4,6-dimethylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-11(2)17-14(8-10)18-15(19)9-20-13-5-3-12(16)4-6-13/h3-8H,9H2,1-2H3,(H,17,18,19) |
InChIキー |
BBBMUJSXZRQDHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
正規SMILES |
CC1=CC(=NC(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[(2-bromo-5-ethoxy-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B443041.png)
![2-[2-bromo-6-ethoxy-4-[(E)-[2-(naphthalen-1-ylamino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetonitrile](/img/structure/B443043.png)
![METHYL 4-({[2-(3-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B443044.png)
![ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B443045.png)
![isopropyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443046.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B443048.png)
![Diisopropyl 3-methyl-5-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B443052.png)
![1-{3-[(1-Naphthyloxy)methyl]benzoyl}azepane](/img/structure/B443054.png)
![Propyl 2-{[(4-chlorophenyl)sulfonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443056.png)
![N-benzyl-3-[(1-naphthyloxy)methyl]benzamide](/img/structure/B443057.png)
![Methyl 2-[(1-adamantylcarbonyl)amino]-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443058.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B443059.png)


